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Introduction
Abecomotide, also known as P140 or Lupuzor™, is a first-in-class immunomodulatory peptide

under investigation for the treatment of Systemic Lupus Erythematosus (SLE). It is a 21-mer

synthetic phosphopeptide derived from the spliceosomal U1-70K small nuclear

ribonucleoprotein (snRNP).[1] Unlike broad immunosuppressants, Abecomotide offers a

targeted approach by modulating a specific cellular pathway implicated in the pathogenesis of

SLE, aiming to restore immune homeostasis without inducing general immunosuppression.[2]

[3] This technical guide provides an in-depth overview of Abecomotide's mechanism of action,

preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action
Abecomotide's primary mechanism of action involves the modulation of chaperone-mediated

autophagy (CMA).[4] It specifically binds to the heat shock cognate 71 kDa protein (HSC70 or

HSPA8), a key chaperone protein involved in the CMA pathway.[5] In SLE, CMA is

hyperactivated in B lymphocytes, leading to an overexpression of Major Histocompatibility

Complex Class II (MHCII) molecules on the surface of antigen-presenting cells (APCs), which

are predominantly B cells in lupus. This overexpression facilitates the presentation of self-

antigens to autoreactive T cells, a critical step in the autoimmune response.
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By binding to HSPA8, Abecomotide interferes with this hyperactivated CMA, leading to a

reduction in the expression of MHCII molecules on APCs. This, in turn, diminishes the

presentation of autoantigens to CD4+ T cells, resulting in decreased T cell and B cell activation

and a subsequent reduction in the production of pathogenic autoantibodies. This targeted

action leads to the clearance of hyper-activated autoreactive T and B cells, thereby restoring

normal immune homeostasis.

Signaling Pathway
The signaling pathway of Abecomotide's action is initiated by its binding to cell-surface

HSPA8/HSC70. This interaction disrupts the normal function of HSPA8 in the CMA process,

ultimately leading to a dampening of the autoimmune response.
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Abecomotide's mechanism of action in SLE.

Preclinical Data in MRL/lpr Mouse Model
The MRL/lpr mouse is a well-established animal model that spontaneously develops a lupus-

like disease, making it a relevant model for preclinical evaluation of potential SLE therapies.

Studies in MRL/lpr mice have demonstrated the therapeutic potential of Abecomotide.

Experimental Protocol: MRL/lpr Mouse Studies
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A representative experimental protocol for evaluating Abecomotide in the MRL/lpr mouse

model is as follows:

Animal Model: Female MRL/lpr mice are used, as they develop spontaneous lupus-like

symptoms, including lymphadenopathy, splenomegaly, anti-dsDNA antibodies, and

glomerulonephritis.

Treatment Administration: Treatment with Abecomotide or a placebo (saline) is typically

initiated around 10-11 weeks of age. Administration is often via intravenous or subcutaneous

injection at specified doses and intervals.

Monitoring and Endpoints:

Proteinuria: Urine protein levels are monitored weekly as an indicator of kidney damage.

Anti-dsDNA Antibodies: Serum levels of anti-double-stranded DNA (dsDNA) antibodies are

measured at baseline and at the end of the study.

Survival Rate: The overall survival of the mice is monitored throughout the study.

Histopathology: At the end of the study, kidneys are collected for histological analysis to

assess the extent of glomerulonephritis and immune complex deposition.

Cellular Analysis: Spleens and lymph nodes are collected for flow cytometry analysis to

quantify different lymphocyte populations, including T cells and B cells.

Experimental Workflow
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Preclinical experimental workflow in MRL/lpr mice.
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Summary of Preclinical Findings

Parameter
Observation in
Abecomotide-Treated
MRL/lpr Mice

Reference

Survival Rate

Significantly enhanced survival

(80%) compared to placebo-

treated animals (10%).

Proteinuria

Significant reduction in

proteinuria, indicating

preservation of kidney

function.

Anti-dsDNA Antibodies

Attenuated levels of anti-

dsDNA antibodies in the

serum.

Kidney Histology

Preservation of tissue integrity

and a remarkable reduction in

immune complex deposition.

Dermatitis and Vasculitis

Diminished extent of dermatitis

and vasculitis with fewer

perivascular inflammatory

infiltrates.

Clinical Trial Data
Abecomotide has been evaluated in several clinical trials for the treatment of SLE. The results

from Phase IIa and Phase IIb studies have demonstrated its potential efficacy and a favorable

safety profile.

Phase IIa Open-Label Study
An open-label, dose-escalation Phase IIa study was conducted to assess the safety, tolerability,

and efficacy of Abecomotide in patients with moderately active SLE.
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Parameter
Dosage Group 1 (3
x 200 µg)

Dosage Group 2 (3
x 1000 µg)

Reference

Number of Patients 10 10

Reduction in IgG anti-

dsDNA Ab (≥20%)
7 out of 10 patients 1 out of 10 patients

Physician's Global

Assessment

Significant decrease

in scores
Not specified

SLE Disease Activity

Index (SLEDAI)

Significant decrease

in scores
Not specified

Adverse Effects Well tolerated
Some local irritation at

the injection site

Phase IIb Randomized, Double-Blind, Placebo-
Controlled Trial
A Phase IIb trial further evaluated the efficacy and safety of Abecomotide in a larger cohort of

SLE patients. The primary endpoint was the SLE Responder Index (SRI) response at week 12.
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Parameter

Abecomotide
200 µg +
Standard of
Care (Group 1)

Abecomotide
(Dose 2) +
Standard of
Care (Group 2)

Placebo +
Standard of
Care (Group 3)

Reference

Number of

Patients (ITT

Population)

49 51 47

SRI Response at

Week 12 (ITT)

53.1% (p=0.048

vs placebo)
45.1% 36.2%

SRI Response at

Week 12 (Target

Population)

61.9% (p=0.016

vs placebo)
48.0% 38.6%

SLEDAI

Response at

Week 12 (Interim

Analysis)

67.6% (p<0.025

vs placebo)
51.3% 41.5%

SLEDAI

Response at

Week 24 (Interim

Analysis)

84.2% (p<0.025

vs placebo)
66.7% 45.8%

Conclusion
Abecomotide represents a promising targeted therapy for Systemic Lupus Erythematosus. Its

unique mechanism of action, centered on the modulation of chaperone-mediated autophagy,

offers a novel approach to restoring immune tolerance. Preclinical studies in the MRL/lpr

mouse model have demonstrated significant improvements in disease parameters, and Phase

II clinical trials have shown encouraging efficacy and a good safety profile. Further investigation

in ongoing and future clinical trials will be crucial in fully elucidating the therapeutic potential of

Abecomotide in the management of SLE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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